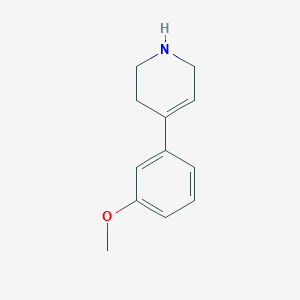

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCDWWMOJJWJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 3 Methoxyphenyl 1,2,3,6 Tetrahydropyridine and Analogues

Classical Synthetic Approaches to the Tetrahydropyridine (B1245486) Ring System

Traditional methods for constructing the 1,2,3,6-tetrahydropyridine (B147620) ring often involve multi-step processes characterized by the sequential formation of requisite bonds and functional group manipulations. These approaches, while foundational, typically involve the isolation of intermediates and can be labor-intensive.

Cyclization Reactions and Precursor Transformations

Cyclization reactions are a cornerstone for the synthesis of the tetrahydropyridine ring. These methods typically involve the formation of the six-membered nitrogen-containing ring from acyclic precursors. A common strategy involves the intramolecular cyclization of appropriately functionalized amines. For instance, domino reactions involving imines are a prevalent approach for constructing the nitrogen-containing ring. nih.gov

One versatile cascade reaction begins with the Rhodium(I)-catalyzed C–H activation of α,β-unsaturated imines and their subsequent coupling with alkynes. nih.govacs.org This process generates azatriene intermediates which then undergo an in situ electrocyclization to form 1,2-dihydropyridines. nih.govacs.org These dihydropyridines are crucial unsaturated precursors for the final tetrahydropyridine product. The imine precursors themselves are readily prepared through the condensation of primary amines with α,β-unsaturated ketones. acs.org This highlights a key aspect of classical synthesis: the transformation of simple, often commercially available, starting materials into more complex acyclic precursors poised for the key cyclization step.

Another classical approach involves a sequence of reactions beginning with a Michael addition, followed by a Mannich reaction, and concluding with an intramolecular cyclization. nih.gov This sequence builds the necessary carbon framework and introduces the nitrogen atom, which then participates in the ring-closing step to yield a polysubstituted 2-hydroxypiperidine intermediate. nih.gov

Dehydration and Reduction Pathways for Unsaturated Precursors

Following the formation of cyclic unsaturated precursors like 1,2-dihydropyridines or 2-hydroxypiperidines, subsequent steps are required to arrive at the desired 1,2,3,6-tetrahydropyridine scaffold. These pathways often involve dehydration and/or reduction steps.

In syntheses that proceed through a 2-hydroxypiperidine intermediate, a dehydration step is necessary to introduce the double bond. nih.gov This elimination of water yields the tetrahydropyridine ring. The efficiency and regioselectivity of this dehydration can be influenced by the reaction conditions, such as the presence of an acid catalyst. nih.gov

For precursors like 1,2-dihydropyridines, a selective reduction is required. The reduction of N-alkyl 1,2-dihydropyridines can proceed effectively via iminium intermediates. nih.gov This process involves the stereoselective protonation of the enamine double bond to form an iminium ion, which is then stereoselectively reduced to furnish the 1,2,3,6-tetrahydropyridine. nih.gov A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) (Na(AcO)₃BH) being particularly effective, often leading to high diastereoselectivity. nih.govacs.org

A summary of precursors and their transformation to the tetrahydropyridine ring is presented below.

| Precursor | Key Transformation(s) | Reagents/Conditions | Final Product |

| α,β-Unsaturated Imine + Alkyne | C-H Activation, Cyclization, Reduction | [Rh(coe)₂Cl]₂, Acetic Acid, Na(AcO)₃BH | 1,2,3,6-Tetrahydropyridine |

| Aldehyde + C-H Acid + Amine | Michael Addition, Mannich Reaction, Cyclization, Dehydration | Base or Acid Catalyst | 1,4,5,6-Tetrahydropyridine |

| N-Substituted Pyridinium (B92312) Ylide | Partial Reduction | Sodium Borohydride | 1,2,3,6-Tetrahydropyridine |

Modern and Advanced Synthetic Protocols for Enhanced Efficiency

To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign protocols. These advanced strategies often involve one-pot reactions, novel catalytic systems, and energy-efficient techniques to construct the tetrahydropyridine scaffold with greater molecular complexity and diversity. ufms.brufms.br

Multi-component Reaction Paradigms for Tetrahydropyridine Construction

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules like tetrahydropyridines in a single step from three or more starting materials. eresearchco.comrsc.orgresearchgate.net This approach offers significant advantages, including high atom economy, reduced reaction times, and operational simplicity. ufms.br

A prominent example is the one-pot, five-component reaction involving an aldehyde, an amine, and a β-ketoester to synthesize poly-substituted 1,2,3,6-tetrahydropyridines. ufms.br Various catalysts, including Lewis acids and nano-sphere silica (B1680970) sulfuric acid, have been employed to promote this transformation, often leading to high yields. ufms.brresearchgate.net Another MCR strategy involves a triple domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide, to produce highly functionalized tetrahydropyridines with excellent stereoselectivity. nih.govacs.org These reactions proceed through a cascade of bond-forming events within a single reaction vessel, avoiding the need to isolate intermediates. nih.gov

The table below showcases examples of multi-component reactions for tetrahydropyridine synthesis.

| Reactants | Catalyst/Promoter | Key Features |

| Aldehyde, Amine, β-Ketoester | Nano-sphere silica sulfuric acid (NS-SSA) | One-pot, good yields |

| 1,3-Dicarbonyl, β-Nitroolefin, Aldimine | Quinine-derived squaramide | Asymmetric synthesis, high enantioselectivity |

| Aldehyde, Cyano-containing C-H acid, 3-Oxocarboxylic acid ester, Ammonium acetate | Refluxing in methanol | Domino process, formation of multiple C-C and C-N bonds |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful method for introducing aryl substituents onto the tetrahydropyridine core. researchgate.net This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The Suzuki reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.org

For the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines, a common strategy involves the Suzuki coupling of a cyclic vinyl boronate derived from an N-protected tetrahydropyridine with an appropriate aryl halide (e.g., 3-methoxybromobenzene). researchgate.net The requisite vinyl boronate can be prepared from the corresponding vinyl triflate of the N-protected 4-piperidone. researchgate.netnih.gov This methodology is versatile, allowing for the coupling of various aryl bromides, iodides, and triflates in good yields. researchgate.net The δ-valerolactam-derived vinyl boronates have been shown to be stable and efficient coupling partners with a wide range of aryl and heteroaryl bromides and triflates. nih.govacs.org

| Boron Source | Coupling Partner | Palladium Catalyst (Example) | Product Type |

| Cyclic vinyl boronate | Aryl bromide/iodide/triflate | Pd(PPh₃)₄ | 4-Aryl-1,2,3,6-tetrahydropyridine |

| 1,4,5,6-Tetrahydropyridine-2-boronic acid pinacol (B44631) ester | Aryl/Heteroaryl bromide/triflate | Pd(dppf)Cl₂ | 2-Aryl-1,4,5,6-tetrahydropyridine |

Microwave-Assisted Organic Synthesis of Tetrahydropyridine Scaffolds

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating organic reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netarkat-usa.org

This technology has been successfully applied to the synthesis of tetrahydropyridine and related tetrahydropyrimidine (B8763341) derivatives. For instance, the Biginelli condensation, a multi-component reaction for synthesizing dihydropyrimidinones, can be efficiently performed under microwave irradiation to produce tetrahydropyrimidine derivatives. semanticscholar.orgfoliamedica.bg Similarly, the synthesis of 4-aryl substituted 1,4,5,6-tetrahydro-2-methyl-6-thioxopyridine-3-carboxylates has been achieved with significantly reduced reaction times (e.g., 8-10 minutes) using microwave heating compared to conventional methods (4 hours). arkat-usa.org This rapid and efficient heating makes MAOS an attractive green chemistry approach for constructing these heterocyclic scaffolds. researchgate.net

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Key Advantage |

| Thionation of Tetrahydropyridones | 4 hours | 8-10 minutes | Drastic reduction in reaction time |

| Biginelli Condensation | Several hours | 22-24 minutes | Faster rate, easier work-up |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms

The synthesis of enantiomerically pure forms of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is paramount for understanding its stereospecific interactions. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, where a single enantiomer is preferentially formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

While specific examples of asymmetric synthesis exclusively for this compound are not extensively documented in publicly available literature, general principles of organocatalysis can be applied. For instance, the use of chiral Brønsted acids or bifunctional organocatalysts in cyclization reactions to form the tetrahydropyridine ring could induce enantioselectivity.

Chiral resolution via High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide array of racemic compounds. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.

For the broader class of 4-aryl-1,2,3,6-tetrahydropyridines, several chiral resolution methods have been successfully employed, which could be adapted for this compound.

Table 1: Potential Chiral HPLC Methodologies for the Resolution of 4-Aryl-1,2,3,6-tetrahydropyridines

| Chiral Stationary Phase (CSP) | Mobile Phase System | Potential Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., Hexane/Isopropanol) | Separation of a wide range of aromatic compounds. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal and Reversed Phase | Broad applicability for various racemates. |

| Teicoplanin-based CSPs | Polar Organic (e.g., Methanol, Ethanol) | Effective for compounds with hydrogen bonding capabilities. |

| Tetraproline-immobilized chiral column | Polar and Non-polar solvents | Separation primarily through hydrogen bonding interactions. nih.gov |

The optimization of a chiral HPLC method involves screening different columns and mobile phase compositions to achieve a satisfactory resolution (Rs > 1.5) and enantiomeric excess (ee). Factors such as the type and concentration of the organic modifier, the presence of additives, and the column temperature all play a significant role in the separation process.

Diversification Strategies and Functionalization of the this compound Scaffold

The functionalization of the this compound scaffold is a key strategy for generating a library of analogues with diverse properties. The tetrahydropyridine ring offers multiple sites for chemical modification, including the nitrogen atom and the endocyclic double bond.

N-Functionalization:

Table 2: Representative N-Alkylation Reactions on Tetrahydropyridine Scaffolds

| Alkylating Agent | Base | Solvent | General Product |

| Methyl Iodide | Potassium Carbonate | Acetonitrile | N-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine |

| Benzyl Bromide | Sodium Bicarbonate | Dimethylformamide | N-Benzyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine |

| Ethyl Bromoacetate | Triethylamine | Dichloromethane | Ethyl 2-(4-(3-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl)acetate |

C-C Bond Forming Reactions:

Table 3: Hypothetical Heck Reaction on the this compound Scaffold

| Aryl/Vinyl Halide | Palladium Catalyst | Base | Potential Product |

| Iodobenzene | Pd(OAc)₂ / PPh₃ | Triethylamine | 4-(3-Methoxyphenyl)-5-phenyl-1,2,3,6-tetrahydropyridine |

| Vinyl Bromide | PdCl₂(PPh₃)₂ | Potassium Carbonate | 4-(3-Methoxyphenyl)-5-vinyl-1,2,3,6-tetrahydropyridine |

Further diversification can be achieved through other reactions targeting the double bond, such as hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to generate a variety of functionalized derivatives. These strategies collectively enable the systematic exploration of the chemical space around the this compound core structure.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Methoxyphenyl 1,2,3,6 Tetrahydropyridine Derivatives

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopy is fundamental to confirming the chemical structure of 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine derivatives and understanding their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the three methylene (B1212753) groups (-CH₂-) of the tetrahydropyridine (B1245486) ring, the vinylic proton on the ring's double bond, and the protons of the 3-methoxyphenyl (B12655295) group.

Tetrahydropyridine Ring Protons: The protons on the C2, C3, and C6 positions of the tetrahydropyridine ring would appear as multiplets in the aliphatic region. The vinylic proton at C5 would resonate further downfield due to the C=C double bond.

Methoxyphenyl Group Protons: The aromatic protons of the 3-methoxyphenyl ring would exhibit a characteristic splitting pattern in the aromatic region (typically δ 6.8–7.3 ppm). The methoxy (B1213986) group introduces asymmetry, resulting in four distinct aromatic signals. The proton at the C2' position (ortho to the ring junction and the methoxy group) would likely show a singlet or a narrow triplet. The protons at C4', C5', and C6' would appear as a complex multiplet.

Methoxy and N-Methyl Protons: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected around δ 3.8 ppm. The N-methyl (N-CH₃) protons would also appear as a singlet, typically in the δ 2.3–2.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule.

Tetrahydropyridine Ring Carbons: The carbons of the tetrahydropyridine ring would resonate in the aliphatic and olefinic regions. The quaternary carbon C4, attached to the phenyl ring, and the vinylic carbon C5 would be the most downfield among the ring carbons.

Methoxyphenyl Group Carbons: The six carbons of the phenyl ring would appear in the aromatic region (δ 110–160 ppm). The carbon atom attached to the oxygen of the methoxy group (C3') would be significantly deshielded, resonating near δ 160 ppm. The carbon attached to the tetrahydropyridine ring (C1') would also be a downfield quaternary signal.

Methoxy and N-Methyl Carbons: The methoxy group's carbon would have a characteristic chemical shift around δ 55 ppm, while the N-methyl carbon would be found further upfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-CH₃ | ~2.4 (s) | ~46 | N-methyl group |

| C2-H₂ | ~2.5 (t) | ~52 | Methylene adjacent to Nitrogen |

| C3-H₂ | ~2.7 (m) | ~29 | Allylic methylene group |

| C5-H | ~6.0 (m) | ~120 | Vinylic proton and carbon |

| C6-H₂ | ~3.1 (m) | ~50 | Methylene adjacent to Nitrogen |

| C1' | - | ~140 | Phenyl carbon attached to ring |

| C2'-H | ~6.9 (d) | ~113 | Aromatic proton |

| C3' | - | ~160 | Phenyl carbon attached to OCH₃ |

| C4'-H | ~6.8 (t) | ~112 | Aromatic proton |

| C5'-H | ~7.2 (t) | ~130 | Aromatic proton |

| C6'-H | ~6.9 (d) | ~119 | Aromatic proton |

| O-CH₃ | ~3.8 (s) | ~55 | Methoxy group |

Note: These are predicted values based on analogues and substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

FT-IR Spectroscopy:

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydropyridine and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the double bond within the tetrahydropyridine ring would produce a peak around 1650-1670 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring would result in several peaks in the 1450–1600 cm⁻¹ region.

C-N Stretching: The tertiary amine C-N stretching vibration would be visible in the 1100–1250 cm⁻¹ range.

C-O Stretching: The most diagnostic peaks for the methoxy group are the asymmetric and symmetric C-O-C stretching vibrations. The strong, characteristic aryl-alkyl ether asymmetrical stretching is expected around 1230–1270 cm⁻¹, and the symmetrical stretch is anticipated near 1020–1075 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would corroborate the FT-IR data. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often produce a strong signal. The C=C stretching of the tetrahydropyridine ring would also be Raman active. Symmetrical vibrations, which are often weak in FT-IR, can be prominent in Raman spectra, providing a more complete vibrational profile.

Interactive Table: Key Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR/Raman | 2800 - 3000 | Strong |

| C=C Stretch (Ring) | FT-IR/Raman | 1650 - 1670 | Medium |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | FT-IR | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | FT-IR | 1020 - 1075 | Medium |

| C-N Stretch | FT-IR | 1100 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and provides structural information through the analysis of fragmentation patterns. For a derivative like N-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (C₁₃H₁₇NO), the expected exact mass is 203.1310 g/mol .

The fragmentation pattern would be influenced by the stability of the resulting ions. libretexts.orglibretexts.org Key fragmentation pathways are expected to be:

Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z = 203 would be expected.

Loss of a Hydrogen Radical: A peak at m/z = 202 (M-1) is common, corresponding to the formation of a stable dihydropyridinium ion, an intermediate in the metabolic oxidation of MPTP. researchgate.net

Retro-Diels-Alder (RDA) Reaction: The tetrahydropyridine ring can undergo a characteristic RDA fragmentation, leading to the cleavage of the ring.

Benzylic Cleavage: Cleavage of the bond between the tetrahydropyridine ring and the phenyl ring could occur, though this is often less favorable than fragmentations that maintain the conjugated system.

Loss of Methyl Radical from Methoxy Group: Fragmentation involving the loss of a methyl radical (·CH₃, 15 Da) from the methoxy group is possible, leading to a fragment at m/z = 188.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While a specific crystal structure for this compound is not documented in the searched literature, analysis of related tetrahydropyridine structures allows for a robust prediction of its solid-state features. nih.gov

X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. It is expected that the tetrahydropyridine ring would adopt a half-chair conformation , which is typical for cyclohexene-like systems. The analysis would also show the relative orientation of the 3-methoxyphenyl substituent, which is likely to be in a pseudo-equatorial position to minimize steric hindrance. In the solid state, intermolecular interactions, such as C-H···π stacking between the phenyl rings of adjacent molecules, would likely dictate the crystal packing. The methoxy group could potentially participate in weak C-H···O hydrogen bonds, further influencing the supramolecular architecture.

Conformational Dynamics and Stereochemical Features of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine (B147620) ring is a flexible six-membered ring containing a double bond. This structural feature prevents it from adopting a true chair conformation like piperidine (B6355638). Instead, it exists in a dynamic equilibrium between two enantiomeric half-chair conformations.

In this conformation, four of the ring atoms lie in a plane, while the other two (typically C2 and C3, or C6 and N1) are puckered out of the plane on opposite sides. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions. For the 4-(3-methoxyphenyl) substituent, the pseudo-equatorial orientation is strongly favored as it minimizes steric clashes with the rest of the ring. The energy barrier for the interconversion between the two half-chair forms is relatively low, allowing for rapid conformational changes in solution at room temperature. The orientation of the 3-methoxyphenyl ring relative to the tetrahydropyridine ring, defined by the C5-C4-C1'-C2' torsion angle, is also a key conformational feature that would be influenced by steric and electronic factors.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the compound This compound are not publicly available at this time.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specific sections and subsections requested in the outline:

Computational Chemistry and Theoretical Investigations of 4 3 Methoxyphenyl 1,2,3,6 Tetrahydropyridine Systems

In Silico Modeling for Ligand-Target Interaction Predictions

While computational studies, including DFT, molecular dynamics, and in silico modeling, have been conducted on structurally related compounds containing methoxyphenyl or tetrahydropyridine (B1245486) moieties, the specific data and analyses for 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine itself have not been published. Creating an article on this topic without specific research would require extrapolation from other molecules, which would be scientifically inaccurate and speculative.

For a thorough and accurate article as per the detailed outline, dedicated computational research on this compound would need to be performed and published.

Pharmacological Research and Biological Target Identification of 4 3 Methoxyphenyl 1,2,3,6 Tetrahydropyridine and Analogues

Monoamine Oxidase (MAO) Inhibition Studies of Tetrahydropyridine (B1245486) Derivatives

Derivatives of 1,2,3,6-tetrahydropyridine (B147620) have been identified as potent inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, a mechanism central to the action of many antidepressant and neuroprotective drugs.

Investigation of Selective Inhibition Profiles for MAO-A and MAO-B Isoforms

Research into 1,4-disubstituted 1,2,3,6-tetrahydropyridine derivatives has revealed that these compounds can exhibit selective inhibition profiles for the two major isoforms of monoamine oxidase, MAO-A and MAO-B. This selectivity is a critical factor in determining the therapeutic potential and side-effect profile of an MAO inhibitor. MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants. Conversely, MAO-B is primarily involved in the breakdown of dopamine, and its selective inhibitors are often used in the management of Parkinson's disease.

Studies have shown that structural modifications to the tetrahydropyridine scaffold can significantly influence selectivity. For instance, certain 4-aryl- and 4-(aryloxy)-1-cyclopropyltetrahydropyridine derivatives have demonstrated good to excellent substrate properties for MAO-B. In contrast, other analogues have shown preferential inhibition of MAO-A. This highlights the potential to fine-tune the selectivity of these compounds through chemical synthesis.

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known substrate for MAO-B, which metabolizes it into the toxic pyridinium (B92312) ion MPP+. This process is a key factor in its selective neurotoxicity to dopaminergic neurons. The study of MPTP and its analogues has provided valuable insights into the substrate requirements and inhibition of MAO-B.

| Compound Type | Primary Target | Significance |

|---|---|---|

| 4-Aryl-1-cyclopropyltetrahydropyridines | MAO-B | Potential for neuroprotective applications. |

| Certain 1,4-disubstituted tetrahydropyridines | MAO-A | Potential for antidepressant applications. |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-B (Substrate) | Model compound for studying Parkinson's disease and MAO-B function. |

Elucidation of Enzyme-Ligand Binding Modes and Catalytic Mechanism Interactions

Understanding the interactions between tetrahydropyridine derivatives and the active sites of MAO-A and MAO-B is crucial for the rational design of selective inhibitors. The active sites of the two isoforms, while sharing significant homology, have key differences that can be exploited to achieve selectivity. The active site of MAO-B is characterized by a more hydrophobic and larger cavity compared to MAO-A, which influences substrate and inhibitor binding.

Molecular modeling and structural biology studies have been employed to elucidate the binding modes of various inhibitors. For MAO-B, the binding of inhibitors is often stabilized by interactions with key amino acid residues such as Tyr398 and Tyr435, which form an "aromatic cage" around the ligand. Hydrogen bonding and hydrophobic interactions also play a critical role in the stability of the enzyme-ligand complex. The conformation of the "gating" residue Ile199 in MAO-B can also influence the size and shape of the active site cavity, allowing it to accommodate different ligands.

The catalytic mechanism of MAO involves the oxidation of the amine substrate. For tetrahydropyridine derivatives that act as mechanism-based inactivators, the enzyme catalyzes the initial steps of a reaction that leads to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inhibiting the enzyme.

Neurochemical Modulation and Receptor Interaction Profiling

Interactions with Dopaminergic System Components

The dopaminergic system is a primary target for many neuroactive compounds, and tetrahydropyridine derivatives are no exception. The neurotoxin MPTP exerts its selective toxicity on dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. This toxicity is mediated by the uptake of its metabolite, MPP+, through the dopamine transporter (DAT). This has made MPTP and its analogues invaluable tools for studying the mechanisms of dopamine neuron degeneration and for developing neuroprotective strategies. Blockade of the dopamine transporter can prevent the uptake of MPP+ and thus protect against MPTP-induced neurotoxicity.

Serotoninergic Receptor Ligand Research

The tetrahydropyridine scaffold has also been incorporated into ligands targeting the serotonin system. For example, compounds based on a 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole structure have been developed as high-affinity ligands for the serotonin transporter (SERT). The serotonin system is implicated in a wide range of physiological and pathological processes, including mood regulation, and SERT is the primary target for many antidepressant medications.

Opioid Receptor Binding Affinity and Ligand Efficacy Studies

Research has also explored the potential for tetrahydropyridine derivatives to interact with opioid receptors. A study on bicyclic derivatives of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine revealed that these compounds can exhibit affinity for opioid receptors. Specifically, hydrogenation of the tetrahydropyridine ring to form trans-fused octahydropyrano[4,3-c]pyridines, followed by demethylation, yielded compounds with opioid activity. The (-)-trans-isomer of one such derivative showed a preference for the mu (µ) opioid receptor over the delta (δ) and kappa (κ) receptors.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Mu (µ) | Data for specific compound not available in provided text |

| Delta (δ) | Data for specific compound not available in provided text |

| Kappa (κ) | Data for specific compound not available in provided text |

The study of such derivatives provides a basis for the development of novel opioid ligands with potentially unique pharmacological profiles. The affinity and efficacy at different opioid receptor subtypes (mu, delta, and kappa) are critical determinants of a compound's analgesic properties and its potential for side effects such as respiratory depression and dependence.

Acetylcholinesterase (AChE) Inhibitory Activity

Research has demonstrated that the parent compound, MPTP, can inhibit the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov This inhibition is reversible and follows a linear mixed-type pattern. nih.gov Studies on MPTP revealed a dose-dependent inactivation of AChE, which could lead to an increase in acetylcholine levels in the basal ganglia, potentially contributing to cellular dysfunction. nih.gov The nigrostriatal toxicity of MPTP, which leads to a syndrome resembling Parkinson's disease, may therefore be partially mediated by its effect on acetylcholinesterase. nih.gov

The investigation of analogues such as 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a key strategy in the field of medicinal chemistry to understand and modify enzyme-inhibitor interactions. nih.govnih.gov By altering substituents on the core structure, researchers can probe the binding site of AChE and develop compounds with tailored potency and selectivity. nih.gov While specific kinetic data for the 3-methoxy analogue is not extensively detailed in the available literature, the established inhibitory action of MPTP provides a foundational model for assessing the potential cholinergic activity of its derivatives.

Table 1: Kinetic Parameters of AChE Inhibition by MPTP This data for the parent compound MPTP serves as a reference for studying its analogues.

| Parameter | Value | Source |

| Km (for acetylthiocholine) | 0.216 mM | nih.gov |

| Ki (for MPTP) | 2.14 mM | nih.gov |

| Inhibition Type | Linear Mixed-Type | nih.gov |

| Reversibility | Reversible | nih.gov |

Mechanistic Investigations of Neurodegenerative Processes in Experimental Models

The neurotoxin MPTP is a pivotal tool in experimental neurology, used to create robust animal models that mimic the pathology of Parkinson's disease (PD). nih.govbohrium.comresearchgate.net Understanding the mechanisms of MPTP-induced neurotoxicity provides a framework for investigating the properties of its analogues, including this compound.

Exploration of MPTP-Induced Neurodegeneration in Animal Models

Systemic administration of MPTP in primates and mice leads to a selective loss of dopaminergic neurons in the substantia nigra pars compacta and a significant reduction of dopamine in the striatum. nih.govnih.gov This pathological cascade produces motor deficits that closely resemble those seen in human Parkinson's disease. nih.gov The process begins when MPTP, a lipophilic molecule, crosses the blood-brain barrier. researchgate.net Inside the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.govjohnshopkins.eduneurology.org This MPP+ ion is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT). researchgate.net The use of MPTP-based models is crucial for studying disease pathogenesis and for testing the efficacy of potential neuroprotective therapies. frontiersin.org Analogues are frequently synthesized and studied within this paradigm to elucidate how structural modifications affect the cascade of neurotoxic events.

Mitochondrial Complex I Inhibition as a Research Paradigm

A primary mechanism of MPP+ neurotoxicity is the potent inhibition of Complex I (NADH dehydrogenase) in the mitochondrial respiratory chain. nih.govresearchgate.netnih.govnih.gov This inhibition disrupts the electron transport chain, leading to a critical failure in ATP production and subsequent energy depletion within the neuron. nih.govresearchgate.net The accumulation of MPP+ inside the mitochondria is a key step in this process. nih.gov The resulting mitochondrial dysfunction is widely considered a primary cause of the cell death observed in MPTP-induced parkinsonism. nih.gov Research using MPP+ to induce this mitochondrial deficit in cell culture is a validated method for studying PD-related neurodegeneration and for screening potential neuroprotective compounds. mdpi.com Studies have confirmed that inhibition of Complex I is an obligatory step for the dopaminergic neurodegeneration caused by MPTP. nih.gov Therefore, investigating how analogues like this compound interact with and affect the function of mitochondrial Complex I is a central focus of research in this area. nih.gov

Neuroinflammatory Pathways and Oxidative Stress Responses in Research Contexts

Beyond direct mitochondrial inhibition, MPTP-induced neurotoxicity is profoundly linked to oxidative stress and neuroinflammation. nih.gov The disruption of the electron transport chain by MPP+ leads to the generation of reactive oxygen species (ROS), such as superoxide radicals. researchgate.netmdpi.com This surge in ROS overwhelms the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA. nih.gov

Simultaneously, MPTP toxicity triggers a robust neuroinflammatory response, characterized by the activation of microglia, the brain's resident immune cells. nih.govfrontiersin.org Activated microglia release a host of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which amplify the neurodegenerative insult. frontiersin.orgfrontiersin.org This creates a vicious cycle where oxidative stress and inflammation perpetuate each other, leading to progressive neuronal death. nih.govfrontiersin.org Animal models using MPTP are therefore invaluable for studying the interplay between these pathways and for evaluating the anti-inflammatory and antioxidant potential of therapeutic agents and MPTP analogues. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For 4-aryl-1,2,3,6-tetrahydropyridine derivatives, SAR studies are essential for optimizing desired pharmacological effects while minimizing toxicity.

Influence of Substituent Variations on Binding Affinity and Functional Activity

The biological activity of 4-aryl-1,2,3,6-tetrahydropyridine analogues is highly dependent on the nature and position of substituents on the aryl (phenyl) ring. nih.govnih.govacs.orgtubitak.gov.tr Research on various series of these compounds has demonstrated that modifications to this ring significantly influence receptor binding affinity and functional outcomes. nih.govtubitak.gov.tr

For instance, in one study of tetrahydropyridine-based dopamine autoreceptor agonists, it was found that electron-donating groups in the para position of the phenyl ring were better tolerated than electron-withdrawing groups. nih.gov The methoxy (B1213986) group is an electron-donating group. Another study investigating the GPx-like activity of aromatic cyclic seleninates with methoxy substitutions found that a para substitution enhanced activity, a meta substitution did not affect activity, and an ortho substitution led to a significant reduction in activity. nih.gov This suggests that for the this compound, where the methoxy group is in the meta position, its biological activity in certain assays might be comparable to the unsubstituted parent compound. The location of the methoxy group can be a critical determinant, as demonstrated in a different class of compounds where moving the methoxy group from the 5-position to the 6-position of an indole ring completely switched the mechanism of action from inducing methuosis to disrupting microtubules. nih.gov These findings underscore the critical importance of substituent placement in determining the ultimate biological effect and guide the synthesis of new analogues with optimized activity profiles.

Table 2: Summary of Substituent Effects on Biological Activity

| Compound Class | Substituent & Position | Observed Effect on Activity | Source |

| 4-Aryl-1,2,3,6-tetrahydropyridines | Electron-donating groups (para-position) | Generally well-tolerated | nih.gov |

| Aromatic Cyclic Seleninates | Methoxy (para-position) | Enhanced activity | nih.gov |

| Aromatic Cyclic Seleninates | Methoxy (meta-position) | No significant effect on activity | nih.gov |

| Aromatic Cyclic Seleninates | Methoxy (ortho-position) | Reduced activity | nih.gov |

| Indolyl-pyridinyl-propenones | Methoxy position change (5 to 6) | Switched biological mechanism | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling and ligand-based drug design are pivotal computational techniques in medicinal chemistry for the discovery and development of new drugs, especially when the three-dimensional structure of the biological target is unknown. nih.gov These methods focus on the principle that a group of molecules with similar biological activity likely share common structural features, known as a pharmacophore, that are essential for their interaction with the target receptor. A pharmacophore represents the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. taylorandfrancis.com

For analogues of this compound, ligand-based approaches have been instrumental in elucidating the structure-activity relationships (SAR) that govern their biological effects. nih.gov The tetrahydropyridine scaffold is a common motif in many biologically active compounds, and understanding its key interaction points is crucial for designing more potent and selective molecules.

Pharmacophore models for related tetrahydropyridine derivatives often highlight several key features:

Aromatic Ring: The phenyl group, in this case, the 3-methoxyphenyl (B12655295) substituent, is a critical feature, often involved in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

Basic Nitrogen Atom: The nitrogen atom in the tetrahydropyridine ring is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartic acid) in the target protein.

A common strategy in ligand-based design involves the creation of a 3D-QSAR (Quantitative Structure-Activity Relationship) model. nih.govnih.gov This involves aligning a set of active analogues and identifying the common pharmacophoric features. The resulting model can then be used to predict the activity of new, untested compounds and to guide the synthesis of more potent derivatives. For instance, studies on similar 4-substituted 1,2,3,6-tetrahydropyridine analogues have demonstrated that modifications to the aryl substituent and the nitrogen atom can significantly impact biological activity. nih.govnih.govnih.gov

The table below illustrates a hypothetical pharmacophore model derived from a series of 4-aryl-tetrahydropyridine analogues, highlighting the essential chemical features for biological activity.

| Pharmacophore Feature | Structural Moiety | Putative Interaction | Importance for Activity |

| Aromatic Ring | 3-Methoxyphenyl group | π-π stacking, Hydrophobic interaction | High |

| Hydrogen Bond Acceptor | Methoxy group oxygen | Hydrogen bonding | Moderate |

| Cationic Center | Protonated Tetrahydropyridine Nitrogen | Ionic interaction, Hydrogen bonding | High |

| Hydrophobic Core | Tetrahydropyridine ring | van der Waals forces | Moderate |

This model can then serve as a template for virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements, or to guide the modification of the existing this compound structure to enhance its desired biological properties.

Impact of Isomerism and Stereochemistry on Biological Interactions

Isomerism and stereochemistry are fundamental concepts in pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with a chiral biological target, such as a receptor or an enzyme. For compounds with a tetrahydropyridine core, including this compound, stereoisomerism can lead to significant differences in pharmacological activity, potency, and even the nature of the biological response between different isomers.

For many classes of drugs, including those with a tetrahydropyridine scaffold, it is common for one enantiomer (the eutomer) to exhibit significantly higher affinity and/or efficacy for its biological target compared to its mirror image (the distomer). The distomer may be less active, inactive, or in some cases, may even have undesirable or toxic effects.

In the context of 4-aryl-tetrahydropyridine analogues, research has shown that stereochemistry plays a crucial role in their interaction with dopamine receptors. For example, in a study of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, the enantiomers were resolved, and it was found that although both isomers were partial dopamine agonists, the (+)-enantiomer displayed higher intrinsic activity than the (-)-enantiomer. nih.gov This highlights that the specific spatial orientation of the substituent groups is critical for optimal receptor activation.

The differential activity of stereoisomers can be attributed to the three-point attachment model of receptor interaction, where a specific orientation of at least three functional groups on the ligand is necessary for a precise fit with the complementary binding site on the receptor. Even subtle differences in the spatial arrangement of atoms can prevent one isomer from achieving this optimal interaction.

The table below summarizes the potential impact of stereoisomerism on the biological interactions of chiral analogues of this compound.

| Stereoisomer | Receptor Affinity | Biological Activity | Potential Rationale |

| R-enantiomer | Potentially Higher | Eutomer (more active) | Optimal fit in the chiral binding pocket of the receptor, allowing for key interactions. |

| S-enantiomer | Potentially Lower | Distomer (less active or inactive) | Steric hindrance or improper orientation of key functional groups prevents optimal binding. |

Therefore, the synthesis and pharmacological evaluation of individual stereoisomers are critical steps in the drug discovery and development process for analogues of this compound. This allows for the selection of the most potent and selective isomer, while minimizing potential off-target effects or toxicity associated with the less active isomer.

Potential Research Applications and Future Directions for 4 3 Methoxyphenyl 1,2,3,6 Tetrahydropyridine Research

Development of Novel Chemical Probes for Neurobiological Systems

The 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine scaffold holds considerable promise for the development of novel chemical probes to investigate complex neurobiological systems. The inherent reactivity and functionalization potential of the tetrahydropyridine (B1245486) ring, combined with the specific physicochemical properties conferred by the methoxyphenyl substituent, make it an ideal starting point for creating tailored molecular tools. These probes could be designed to interact with specific neural targets, such as receptors, transporters, or enzymes, thereby enabling the elucidation of their roles in both normal and pathological brain function.

The synthesis of derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) for biological evaluation has already set a precedent for utilizing this class of compounds to probe biological systems. nih.gov By analogy, this compound can be systematically modified to incorporate reporter groups, such as fluorescent tags or radioactive isotopes. These labeled probes would allow for the visualization and quantification of target engagement in vitro and in vivo, providing invaluable insights into the distribution and density of specific neural targets. Furthermore, the development of photoaffinity probes based on this scaffold could enable the irreversible labeling and subsequent identification of novel binding partners within the complex milieu of the central nervous system.

Strategies for Understanding and Mitigating Neurodegenerative Pathways in Preclinical Models

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established tool in preclinical research for modeling Parkinson's disease. nih.govnih.govnih.gov MPTP is metabolized in the brain to the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of Parkinson's disease. nih.gov Given its structural similarity to MPTP, this compound and its derivatives could serve as valuable tools for investigating the molecular mechanisms underlying neurodegeneration.

By systematically studying the structure-activity relationships of analogs of this compound, researchers can gain a deeper understanding of the specific molecular features that contribute to neurotoxicity. This knowledge is crucial for identifying the key pathways involved in neuronal cell death. For instance, these compounds could be used in preclinical models to explore the roles of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the progression of neurodegenerative diseases. nih.gov Furthermore, this class of compounds could be utilized in high-throughput screening assays to identify novel neuroprotective agents that can mitigate the toxic effects of such tetrahydropyridine derivatives, thereby providing potential therapeutic leads for diseases like Parkinson's.

| Preclinical Model | Neurotoxin | Key Pathological Feature | Research Application |

| Mouse | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Loss of dopaminergic neurons | Studying Parkinson's disease pathogenesis |

| Rat | 6-hydroxydopamine (6-OHDA) | Degeneration of catecholaminergic neurons | Investigating mechanisms of neurodegeneration |

| Non-human primate | MPTP | Parkinsonian symptoms and pathology | Evaluating potential therapeutic interventions |

Role in the Discovery and Optimization of Lead Compounds for Central Nervous System Research

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). researchgate.net The physicochemical properties of this compound make it an attractive starting point for the discovery and optimization of lead compounds for various CNS disorders. The design of CNS drugs is a complex process that requires careful balancing of properties such as blood-brain barrier permeability, metabolic stability, and target affinity. nih.gov

The methoxyphenyl group of this compound can be readily modified to fine-tune these properties. For example, the introduction of different substituents on the phenyl ring can modulate lipophilicity and polarity, which are key determinants of CNS penetration. nih.gov Furthermore, the nitrogen atom in the tetrahydropyridine ring can be functionalized to introduce diverse chemical moieties, allowing for the exploration of a wide chemical space and the optimization of interactions with specific biological targets. This lead optimization strategy can be guided by structure-activity relationship (SAR) studies to systematically improve the potency, selectivity, and pharmacokinetic profile of drug candidates. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Tetrahydropyridine Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery and development. mdpi.comnih.gov These computational approaches can be powerfully applied to the study of this compound and its analogs to accelerate the identification of promising new drug candidates. By leveraging large datasets of chemical structures and their associated biological activities, machine learning models can be trained to predict the properties of novel tetrahydropyridine derivatives. nih.gov

Generative AI models can design new molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. nih.gov These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising compounds. Furthermore, cheminformatics tools can be used to analyze structure-activity relationships within a series of tetrahydropyridine derivatives, providing valuable insights for the rational design of more potent and selective molecules. nih.gov The integration of these computational approaches with experimental validation represents a powerful strategy for advancing tetrahydropyridine research.

| Computational Approach | Application in Tetrahydropyridine Research | Potential Outcome |

| Machine Learning | Predicting biological activity and physicochemical properties | Prioritization of compounds for synthesis |

| Generative AI | Designing novel tetrahydropyridine derivatives | Discovery of new lead compounds |

| Cheminformatics | Analyzing structure-activity relationships | Rational design of more potent molecules |

Unexplored Reactivity and Derivatization Opportunities within the Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine (B147620) scaffold of this compound presents a wealth of opportunities for chemical exploration that remain largely untapped. While the synthesis of various tetrahydropyridine derivatives has been reported, there is still significant scope for discovering novel reactions and derivatization strategies. researchgate.net The double bond within the tetrahydropyridine ring is a key functional group that can participate in a variety of chemical transformations, including additions, cycloadditions, and metathesis reactions.

Exploring the reactivity of this double bond could lead to the synthesis of novel and structurally diverse libraries of compounds based on the this compound core. For example, asymmetric catalysis could be employed to introduce chirality at the double bond, leading to the stereoselective synthesis of enantiomerically pure derivatives. Furthermore, the development of novel synthetic methodologies for the construction of the tetrahydropyridine ring itself could provide access to a wider range of substituted analogs. These new synthetic routes would not only expand the chemical space available for biological screening but could also lead to the discovery of unexpected and potentially valuable biological activities.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of tetrahydropyridine ring oxidation?

- Methodological Answer : Deuterium labeling at the C2 and C6 positions of the tetrahydropyridine ring can reveal whether oxidation proceeds via radical or ionic pathways. KIEs > 2 suggest hydrogen abstraction as the rate-limiting step, while KIEs ~1 indicate concerted mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.